5-(Methylsulfanylmethyl)-3-[(5-nitro-2-furyl)methyleneamino]oxazolidin-2-one

Anaerobic bacteriology Nitrofuran susceptibility Genito‑urinary infection

5-(Methylsulfanylmethyl)-3-[(5-nitro-2-furyl)methyleneamino]oxazolidin-2-one, known clinically as nifuratel, is a synthetic nitrofuran derivative with a characteristic oxazolidinone–nitrofuran hybrid structure. It is classified as a local antiprotozoal and antifungal agent that may also be given orally, and it possesses a broad antibacterial spectrum that encompasses both Gram‑positive and Gram‑negative aerobic and anaerobic organisms.

Molecular Formula C10H11N3O5S
Molecular Weight 285.28 g/mol
CAS No. 4936-47-4
Cat. No. B1678861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Methylsulfanylmethyl)-3-[(5-nitro-2-furyl)methyleneamino]oxazolidin-2-one
CAS4936-47-4
SynonymsInimur
Macmiror
Methylmercadone
Metilmercadon
Nifuratel
Thiodinon
Molecular FormulaC10H11N3O5S
Molecular Weight285.28 g/mol
Structural Identifiers
SMILESCSCC1CN(C(=O)O1)N=CC2=CC=C(O2)[N+](=O)[O-]
InChIInChI=1S/C10H11N3O5S/c1-19-6-8-5-12(10(14)18-8)11-4-7-2-3-9(17-7)13(15)16/h2-4,8H,5-6H2,1H3
InChIKeySRQKTCXJCCHINN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Nifuratel (CAS 4936-47-4) – Broad-Spectrum Nitrofuran Antimicrobial for Mixed Genito-Urinary Infections


5-(Methylsulfanylmethyl)-3-[(5-nitro-2-furyl)methyleneamino]oxazolidin-2-one, known clinically as nifuratel, is a synthetic nitrofuran derivative with a characteristic oxazolidinone–nitrofuran hybrid structure [1]. It is classified as a local antiprotozoal and antifungal agent that may also be given orally, and it possesses a broad antibacterial spectrum that encompasses both Gram‑positive and Gram‑negative aerobic and anaerobic organisms . Its unique combination of antibacterial, antiprotozoal (Trichomonas vaginalis) and antifungal (Candida spp.) activities, together with a well‑characterized safety profile, distinguishes it from older nitrofurans that are typically restricted to urinary tract infections [2].

Why Nitrofuran Substitution Without Evidence Is Hazardous – The Nifuratel Case


Nitrofurans are a structurally diverse class; even close analogs such as nitrofurantoin, furazolidone, nifuroxazide and nifuratel exhibit markedly different antimicrobial spectra, safety signals and resistance patterns [1]. Nifuratel combines anti‑trichomonal, anti‑candidal and broad‑spectrum antibacterial activities in a single molecule, whereas nitrofurantoin lacks clinically useful antiprotozoal and antifungal effects and furazolidone is associated with a higher rate of severe adverse reactions . Generic substitution without head‑to‑head evidence therefore risks both therapeutic failure and unnecessary toxicity. The quantitative comparisons that follow document exactly where nifuratel diverges from its closest in‑class candidates and why this differentiation matters for procurement decisions.

Quantitative Differentiation Evidence for Nifuratel (4936-47-4) – Head‑to‑Head and Cross‑Study Data


Superior In Vitro Activity Against Gram‑Negative Anaerobic Bacilli Versus Nitrofurantoin

In a direct comparison, nifuratel was significantly more active than nitrofurantoin against 73 clinical strains of Gram‑negative anaerobic bacilli [1]. A broader survey of 201 microbial strains confirmed that nifuratel was judged overall to possess superior in vitro antimicrobial properties compared with nitrofurantoin [2]. The differentiation is most pronounced for anaerobic organisms, where nitrofurantoin shows negligible activity.

Anaerobic bacteriology Nitrofuran susceptibility Genito‑urinary infection

Markedly Lower Severe Side‑Effect Rate Compared to Furazolidone in H. pylori Salvage Therapy

In a randomized paediatric trial, quadruple therapy containing nifuratel (15 mg/kg/day) was compared with an identical regimen substituting furazolidone (10 mg/kg/day). H. pylori eradication rates were equivalent (89% vs. 87%, intention‑to‑treat), but the frequency of severe side‑effects was 21% in the furazolidone group versus only 3% in the nifuratel group (P = 0.0289) [1]. This represents an 86% relative reduction in severe adverse events.

Helicobacter pylori Quadruple therapy Nitrofuran tolerability

Trichomonicidal Activity Equivalent to Metronidazole with Documented Absence of Acquired Resistance

In vitro determination of minimal cidal concentration (MCC) against 10 laboratory strains of Trichomonas vaginalis gave values of 1.25 µg/mL for nifuratel, versus 5 µg/mL for metronidazole and 1.25 µg/mL for tinidazole [1]. A meta‑analysis of multiple clinical trials confirmed equivalent clinical efficacy: 88.5% cure for nifuratel versus 90.0% for metronidazole, both by oral and topical routes [2]. Critically, no resistance phenomena to nifuratel have been reported, whereas metronidazole‑resistant T. vaginalis isolates are increasingly documented .

Trichomonas vaginalis Anti‑protozoal Drug resistance

Superior Activity Against Atopobium vaginae and Lactobacillus Sparing Compared to Metronidazole and Clindamycin

A 2011 review compared the in vitro susceptibility of Atopobium vaginae to nifuratel, metronidazole and clindamycin [1]. Nifuratel inhibited A. vaginae with a MIC range of 0.125–1 µg/mL, whereas metronidazole was active only at very high concentrations (8–256 µg/mL). Clindamycin showed a MIC <0.125 µg/mL but, unlike nifuratel, also suppressed protective Lactobacillus species, thereby disrupting the normal vaginal flora. Nifuratel was active against Gardnerella vaginalis while preserving lactobacilli.

Bacterial vaginosis Atopobium vaginae Lactobacillus

Antifungal Activity Against Candida spp. – Clinical Equivalence for Symptom Relief but Inferior Yeast Clearance Versus Clotrimazole

In a clinical trial of 189 vaginitis patients, nifuratel and clotrimazole provided equally good improvement of clinical signs; however, elimination of yeasts was significantly less frequent with nifuratel than with clotrimazole [1]. In vitro, 48 of 59 Candida strains (81%) were inhibited by nifuratel at ≤50 mg/L, with MICs ranging from 10–50 mg/L [2]. This contrasts sharply with clotrimazole, which typically exhibits MICs of 0.03–8 µg/mL against Candida species [3]. The results indicate that nifuratel possesses moderate antifungal activity that is sufficient for symptomatic benefit but inadequate for mycological eradication when Candida is the sole pathogen.

Candida vaginitis Antimycotic Mixed infection

STAT3 Inhibitory Activity with Anti‑Gastric Cancer Potential – Repurposing Opportunity Beyond Anti‑Infective Use

Nifuratel was identified as a potent inhibitor of signal transducer and activator of transcription 3 (STAT3), a therapeutic target in multiple cancers [1]. In gastric cancer cell lines, nifuratel suppressed proliferation in a dose‑dependent manner with IC50 values of 169.7 ± 2.2 µM (SGC‑7901) and 133.7 ± 0.85 µM (BGC‑823) after 48 h of exposure, and induced apoptosis via inhibition of constitutive and IL‑6‑induced STAT3 phosphorylation [1]. Its structural analog nifuroxazide is also recognized as a STAT3 inhibitor, but nifuratel's established clinical safety record and oral bioavailability (relative bioavailability ≈103% [2]) position it as a more advanced candidate for STAT3‑targeted oncology repurposing.

STAT3 inhibitor Gastric cancer Drug repurposing

Evidence‑Based Application Scenarios for Nifuratel (4936-47-4) – Where Differentiation Drives Selection


Polymicrobial Genito‑Urinary Infections Requiring Single‑Agent Anaerobic, Aerobic and Protozoal Coverage

In pelvic inflammatory disease, mixed vaginitis or complicated urinary tract infections where both aerobic Gram‑negative rods and anaerobic Gram‑negative bacilli are suspected, nifuratel provides coverage that nitrofurantoin cannot offer. The direct comparative data showing significantly greater activity against 73 strains of Gram‑negative anaerobes [1] support the selection of nifuratel over nitrofurantoin when monotherapy with anaerobic coverage is desired. Its additional anti‑trichomonal activity eliminates the need for a separate metronidazole prescription.

Helicobacter pylori Salvage Therapy in Paediatric Populations Intolerant to Furazolidone

For children who have failed first‑line H. pylori eradication and require a nitrofuran‑based quadruple regimen, nifuratel is preferred over furazolidone based on the randomized evidence of equivalent eradication (89% vs. 87%) with a significantly lower severe side‑effect rate (3% vs. 21%, P=0.0289) [1]. This application scenario directly leverages the tolerability differentiation established in Section 3.

Recurrent Bacterial Vaginosis with Documented Atopobium vaginae and Need for Lactobacillus Preservation

In patients with recurrent BV where A. vaginae is implicated (≈80% of cases), nifuratel's low MIC (0.125–1 µg/mL) against this pathogen and its sparing of Lactobacillus spp. make it a superior choice over metronidazole (MIC 8–256 µg/mL) and clindamycin (which inhibits lactobacilli) [1]. This scenario is directly supported by the MIC comparison evidence in Section 3.

Drug Repurposing Research Targeting STAT3‑Dependent Gastric Cancer

Research laboratories investigating STAT3 inhibitors for gastric cancer can leverage nifuratel as a clinically accessible lead compound with proven oral bioavailability (≈103%) and a well‑characterized human safety profile, as documented in the pharmacokinetic literature [1] and the STAT3 inhibition study (IC50 133–170 µM in gastric cancer cell lines) [2]. Its differentiation from the analog nifuroxazide lies in its established clinical use and safety database, which accelerates translational development.

Quote Request

Request a Quote for 5-(Methylsulfanylmethyl)-3-[(5-nitro-2-furyl)methyleneamino]oxazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.